Tris(4-fluorophenyl)amine
Overview
Description
Tris(4-fluorophenyl)amine: is an organic compound with the chemical formula C18H12F3N . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry. The compound is characterized by the presence of aromatic amine and fluorine groups, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tris(4-fluorophenyl)amine typically involves the reaction of benzenamine with 4-fluoronitrobenzene. The process includes the following steps:
Nitration: Benzenamine reacts with 4-fluoronitrobenzene in the presence of a suitable catalyst to form the intermediate product.
Reduction: The intermediate product is then reduced to obtain the final compound, this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tris(4-fluorophenyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic amine group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Tris(4-fluorophenyl)amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions involving aromatic amines.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Tris(4-fluorophenyl)amine involves its interaction with molecular targets through its aromatic amine and fluorine groups. These interactions can influence various chemical pathways and reactions, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
N,N-Bis(4-fluorophenyl)amine: Another compound with similar structural features but different chemical properties.
4,4’-Difluorodiphenylamine: Shares the fluorine and aromatic amine groups but differs in its overall structure and reactivity.
Uniqueness: Tris(4-fluorophenyl)amine is unique due to its specific arrangement of fluorine and aromatic amine groups, which confer distinct chemical reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
4-fluoro-N,N-bis(4-fluorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEJTCSINRHCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367262 | |
Record name | Benzenamine, 4-fluoro-N,N-bis(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899-26-3 | |
Record name | Benzenamine, 4-fluoro-N,N-bis(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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